3-Amino-1-benzhydryl-azetidine mesylate
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Overview
Description
3-Amino-1-benzhydryl-azetidine mesylate is a chemical compound with the molecular formula C17H22N2O3S and a molecular weight of 334.44 g/mol . It is known for its unique structure, which includes an azetidine ring substituted with an amino group and a benzhydryl group, making it a valuable compound in various scientific research fields.
Preparation Methods
The synthesis of 3-Amino-1-benzhydryl-azetidine mesylate typically involves a two-step process. The first step is the reaction of commercially available 1-benzhydrylazetidin-3-ol with methanesulfonyl chloride in the presence of triethylamine in acetonitrile. This reaction forms the mesylate intermediate, which is then isolated by filtration . The second step involves treating the mesylate intermediate with ammonium hydroxide/isopropanol in a Parr reactor at approximately 70°C, resulting in the formation of this compound as a mono acetate salt with yields ranging from 72% to 84% .
Chemical Reactions Analysis
3-Amino-1-benzhydryl-azetidine mesylate undergoes various chemical reactions, including:
Substitution Reactions: The mesylate group can be substituted with other nucleophiles to form different derivatives.
Oxidation and Reduction:
Scientific Research Applications
3-Amino-1-benzhydryl-azetidine mesylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound is used in the production of various chemical products and materials
Mechanism of Action
Comparison with Similar Compounds
3-Amino-1-benzhydryl-azetidine mesylate can be compared with other azetidine derivatives, such as:
3-Amino-1-phenylazetidine: Similar structure but with a phenyl group instead of a benzhydryl group.
3-Amino-1-methylazetidine: Contains a methyl group instead of a benzhydryl group.
3-Amino-1-ethylazetidine: Features an ethyl group in place of the benzhydryl group.
The uniqueness of this compound lies in its benzhydryl substitution, which imparts distinct chemical and biological properties compared to other azetidine derivatives .
Properties
IUPAC Name |
1-benzhydrylazetidin-3-amine;methanesulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2.CH4O3S/c17-15-11-18(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14;1-5(2,3)4/h1-10,15-16H,11-12,17H2;1H3,(H,2,3,4) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JICKOKVDHRVNEZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10719232 |
Source
|
Record name | Methanesulfonic acid--1-(diphenylmethyl)azetidin-3-amine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10719232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1373253-26-9 |
Source
|
Record name | Methanesulfonic acid--1-(diphenylmethyl)azetidin-3-amine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10719232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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